3-Phenyltetradecane
Overview
Description
3-Phenyltetradecane, also known as tetradecylbenzene, is an organic compound with the molecular formula C20H34. It is a member of the alkylbenzene family, characterized by a long alkyl chain attached to a benzene ring. This compound is known for its hydrophobic properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyltetradecane can be synthesized through the Friedel-Crafts alkylation of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, this compound is produced by the alkylation of benzene with long-chain alkenes or alcohols. The process involves the use of solid acid catalysts like zeolites, which offer high selectivity and efficiency. The reaction is carried out at elevated temperatures and pressures to achieve optimal yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The benzene ring in this compound can participate in electrophilic aromatic substitution reactions. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3, H2SO4, anhydrous conditions.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro-3-phenyltetradecane, halogenated derivatives.
Scientific Research Applications
3-Phenyltetradecane has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of alkylbenzene behavior and reactivity. It is also employed in the synthesis of surfactants and detergents.
Biology: Investigated for its potential role in biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized as a lubricant additive, plasticizer, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyltetradecane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long alkyl chain allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially influencing their function and stability.
Comparison with Similar Compounds
- 1-Phenyltetradecane
- 1-Phenyldodecane
- 1-Phenyldecane
Comparison: 3-Phenyltetradecane is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain analogs like 1-Phenyldodecane and 1-Phenyldecane, this compound exhibits higher hydrophobicity and a different melting point, making it suitable for specific industrial applications.
Properties
IUPAC Name |
tetradecan-3-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34/c1-3-5-6-7-8-9-10-11-13-16-19(4-2)20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOABSZOHZMWLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875287 | |
Record name | BENZENE, (1-ETHYLDODECYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4534-58-1 | |
Record name | Benzene, (1-ethyldodecyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZENE, (1-ETHYLDODECYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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